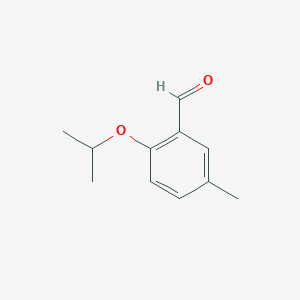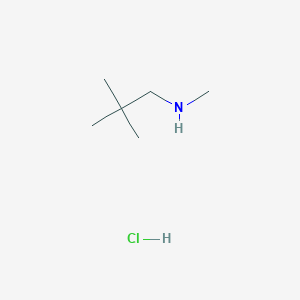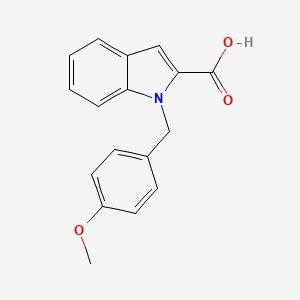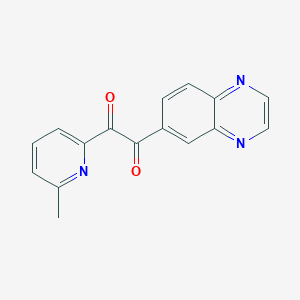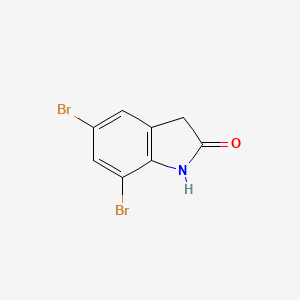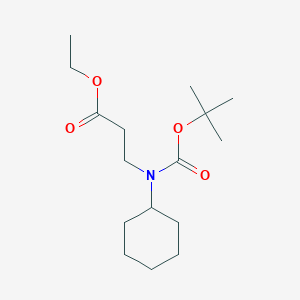
4-fluoro-1H-indazole
Descripción general
Descripción
4-Fluoro-1H-indazole, also known as 4-Fluoroindazole, is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . A practical synthesis of 1H-indazole involves a hydrogen bond propelled mechanism . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine .
Molecular Structure Analysis
4-Fluoro-1H-indazole is a highly conjugated molecule . It has a molecular formula of C7H5FN2 and an average mass of 136.126 Da .
Chemical Reactions Analysis
The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Physical And Chemical Properties Analysis
4-Fluoro-1H-indazole is a yellow-green powder/crystals . It has a melting point of 130 °C - 134 °C .
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
4-fluoro-1H-indazole: is utilized in the development of dye-sensitized solar cells due to its highly conjugated structure. The pyrazole moiety within its structure allows it to coordinate with metal centers like Ir, Ln, and Eu to form efficient triplet photosensitizers. These photosensitizers facilitate an effective ligand to metal energy transfer process, which is crucial for the performance of DSSCs .
Medicinal Chemistry: Anticancer Agents
In medicinal chemistry, 4-fluoro-1H-indazole derivatives have shown potential as anticancer agents. For instance, certain indazole carboxamide derivatives have demonstrated the ability to inhibit cell growth in colon and melanoma cell lines with significant efficacy .
Synthetic Chemistry: Catalyst-Free Synthesis
Recent synthetic strategies for indazoles include catalyst-free approaches that allow for the formation of C–N and N–N bonds without the need for a catalyst or solvent. This method simplifies the synthesis process and can be applied to create various indazole derivatives, including 4-fluoro-1H-indazole .
Pharmaceutical Applications: HIV Protease Inhibitors
Compounds containing an indazole fragment, such as 4-fluoro-1H-indazole , have been explored for their use in producing HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV by preventing the virus from maturing into its infectious form .
Respiratory Disease Treatment: PI3Kδ Inhibitors
A novel series of indazole derivatives, including those with a 4-fluoro-1H-indazole moiety, have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. These compounds are being investigated for the treatment of respiratory diseases due to their selective inhibition properties .
Mecanismo De Acción
Target of Action
4-Fluoro-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination forms either heteroleptic or homoleptic triplet photosensitizers, which have an efficient ligand-to-metal energy transfer process . This suggests that the primary targets of 4-fluoro-1H-indazole are these metal centers.
Mode of Action
The mode of action of 4-fluoro-1H-indazole involves its interaction with these metal centers. The compound coordinates to the metal center, forming a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer .
Biochemical Pathways
It is known that compounds containing an indazole fragment have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that 4-fluoro-1H-indazole may affect similar biochemical pathways.
Result of Action
The result of 4-fluoro-1H-indazole’s action is the formation of a complex that can efficiently transfer energy from the ligand to the metal . This energy transfer process is crucial for the compound’s function as a photosensitizer . Additionally, the compound’s fluorine group is electron deficient and can be used to tune the energy gap of the molecule/complex .
Action Environment
The environment can influence the action, efficacy, and stability of 4-fluoro-1H-indazole. For instance, the compound’s ability to form complexes with metal centers may be influenced by the presence and concentration of these metals in the environment . Additionally, the compound’s fluorine group enables intermolecular interactions, including π−π stacking and H−F hydrogen/halogen bonding , which could be influenced by environmental factors.
Safety and Hazards
4-Fluoro-1H-indazole may cause respiratory irritation . It is harmful if swallowed and causes skin and eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes . Protective clothing, eye protection, and face protection should be worn when there is a risk of exposure .
Direcciones Futuras
4-Fluoro-1H-indazole is used for the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It expands its applications to dye-sensitized solar cells (DSSCs) . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
Propiedades
IUPAC Name |
4-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDJUBXSVSRQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625971 | |
| Record name | 4-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indazole | |
CAS RN |
341-23-1 | |
| Record name | 4-Fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoroindazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-fluoro-1H-indazole interact with lactoperoxidase (LPO) and what are the downstream effects?
A1: 4-fluoro-1H-indazole acts as an inhibitor of bovine milk LPO. [] While the exact mechanism of inhibition wasn't fully elucidated in the study, the research determined Ki values for the interaction, indicating a strong inhibitory effect. [] LPO is an important enzyme with antimicrobial properties, playing a crucial role in the innate immune system. [] Inhibition of LPO can potentially disrupt this defense mechanism, though further research is needed to fully understand the implications.
Q2: What insights do computational studies provide about the properties of 4-fluoro-1H-indazole relevant to its potential as a corrosion inhibitor?
A2: Quantum chemical calculations at the B3LYP/6-31G++(d,p) HF/6-31G++(d,p) levels were used to investigate the corrosion inhibition potential of 4-fluoro-1H-indazole. [] The study calculated various global reactivity parameters, including EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. [] These parameters provide insights into the molecule's reactivity and its potential interaction with metallic surfaces, which are crucial for understanding its possible role in corrosion inhibition.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



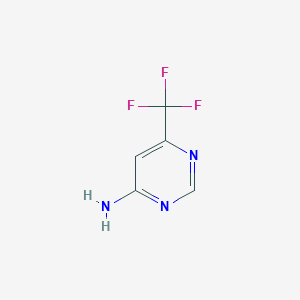
![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)


